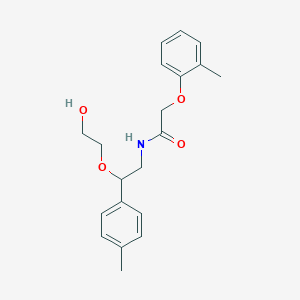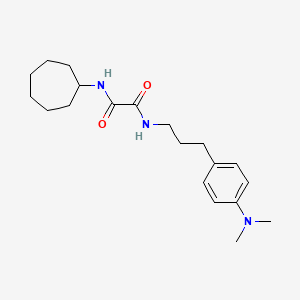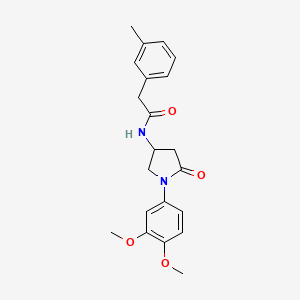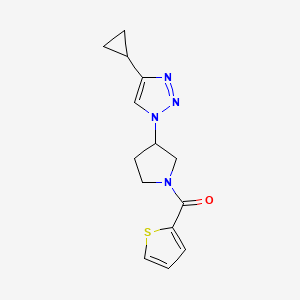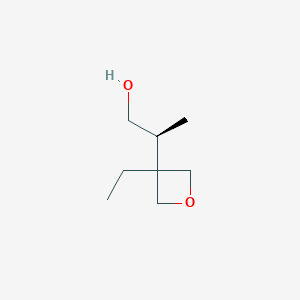
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is an organic compound that belongs to the class of alcohols. It is also known as ethyloxetanol or 3-ethyloxetane-3-propanol. This compound has been synthesized using various methods and has found applications in scientific research.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It can also act as a ligand in the preparation of metal complexes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol have not been extensively studied. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol in lab experiments is its ability to act as a chiral auxiliary in various reactions. It can also act as a ligand in the preparation of metal complexes. However, one of the limitations is that it is not readily available and requires specialized synthesis methods.
Direcciones Futuras
There are several future directions for the use of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol in scientific research. One direction is the synthesis of new compounds using (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol as a chiral auxiliary. Another direction is the development of new metal complexes using (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol as a ligand. Additionally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol.
Conclusion:
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is an organic compound that has found applications in scientific research. It can be synthesized using different methods and has been used as a chiral auxiliary and ligand in various reactions. Although its mechanism of action and potential biochemical and physiological effects are not fully understood, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health. There are several future directions for the use of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol in scientific research, including the synthesis of new compounds and the development of new metal complexes.
Métodos De Síntesis
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol can be synthesized using different methods. One of the methods involves the reaction of ethylene oxide with 1,2-propanediol in the presence of a catalyst such as potassium hydroxide. The product obtained is then treated with sodium hydride and ethyl iodide to form (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol. Another method involves the reaction of ethylene oxide with 1,3-propanediol in the presence of a catalyst such as zinc borohydride. The product obtained is then treated with sodium hydride and ethyl iodide to form (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol has been used in various scientific research studies. It has been used as a chiral auxiliary in the synthesis of various compounds such as β-lactams and amino acids. It has also been used as a building block in the synthesis of natural products such as (+)-epi-iso-lycopodine and (+)-epi-lycopodine. In addition, it has been used as a ligand in the preparation of metal complexes.
Propiedades
IUPAC Name |
(2S)-2-(3-ethyloxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

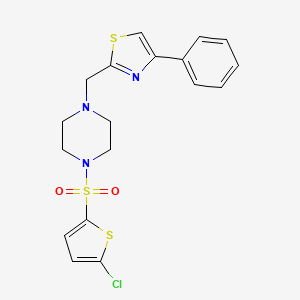
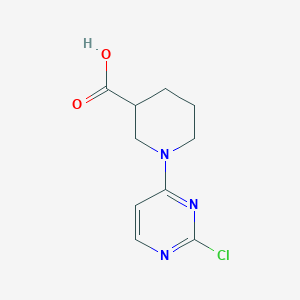
![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
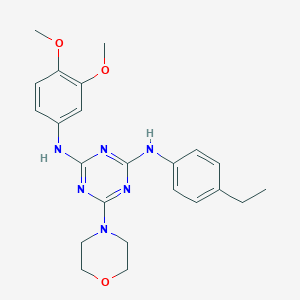
![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
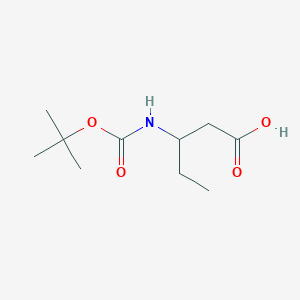
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
